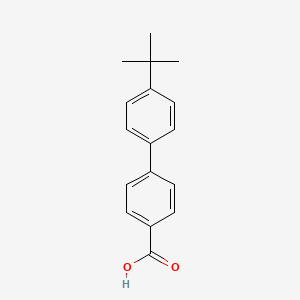

Ácido 4-(4-terc-butilfenil)benzoico

Descripción general

Descripción

4-(4-tert-Butylphenyl)benzoic Acid, also known as PTBBA, is a chemical compound with the molecular formula C17H18O2 . It is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor .

Synthesis Analysis

4-(4-tert-Butylphenyl)benzoic Acid is obtained by the liquid-phase air oxidation of 4-tert-butyltoluene . This compound is prepared from toluene and isobutylene .Molecular Structure Analysis

The molecular weight of 4-(4-tert-Butylphenyl)benzoic Acid is 254.32 g/mol . The IUPAC name for this compound is 4-(4-tert-butylphenyl)benzoic acid . The InChI string is InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19) .Physical And Chemical Properties Analysis

4-(4-tert-Butylphenyl)benzoic Acid is a solid at room temperature . It has a molecular weight of 254.32 g/mol . The compound has a XLogP3 value of 5.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

El ácido 4-(4-terc-butilfenil)benzoico se ha utilizado como un potente inhibidor de la sirtuina de levadura (Sir2p), que es significativa en el estudio del envejecimiento y las enfermedades relacionadas con la edad . Al inhibir Sir2p, los investigadores pueden comprender mejor su papel en los procesos celulares y desarrollar terapias dirigidas para afecciones como el cáncer, la neurodegeneración y los trastornos metabólicos.

Ciencia de Polímeros

En la química de polímeros, este compuesto sirve como agente de detención de cadenas. Se utiliza para controlar el peso molecular limitando el crecimiento de la cadena durante la polimerización . Esta aplicación es crucial para producir polímeros con propiedades físicas deseadas para uso industrial.

Ciencia de Materiales

La capacidad del compuesto para estabilizar los polímeros lo hace valioso en la ciencia de los materiales, particularmente como estabilizador térmico en PVC (cloruro de polivinilo) . Esto extiende la vida útil del material y mejora su resistencia a la degradación bajo calor.

Química Analítica

El ácido 4-(4-terc-butilfenil)benzoico se puede determinar en muestras de agua utilizando cromatografía líquida-espectrometría de masas con ionización por electrospray (LC-ESI-MS) . Este método es esencial para el monitoreo ambiental y la garantía de la calidad del agua.

Síntesis Química

Como intermedio en la síntesis química, este compuesto se utiliza para producir ésteres de PTBBA (ácido p-terc-butilbenzoico), que tienen aplicaciones en varias industrias químicas . Estos ésteres se utilizan en la síntesis de moléculas más complejas.

Ciencia Ambiental

Se ha evaluado el impacto ambiental del compuesto, particularmente su toxicidad acuática crónica, lo cual es importante para comprender y mitigar sus efectos en los ecosistemas .

Evaluación de Seguridad y Riesgos

La investigación sobre la seguridad y los riesgos del ácido 4-(4-terc-butilfenil)benzoico es vital para su manipulación y uso en aplicaciones industriales. Implica estudiar su potencial para causar irritación en la piel y los ojos y sus implicaciones para la seguridad en el lugar de trabajo .

Mecanismo De Acción

Target of Action

The primary targets of 4-(4-tert-Butylphenyl)benzoic Acid are the central nervous system, liver, kidneys, testes, epididymides, hemopoietic system, and the thymus . It has been shown to interact with these organs, causing various effects that can lead to toxicity .

Mode of Action

4-(4-tert-Butylphenyl)benzoic Acid interacts with its targets through various biochemical reactions. For instance, it has been shown to cause toxicity in male reproductive organs, including testicular lesions, spermatotoxic effects, and infertility, at relatively low concentrations .

Biochemical Pathways

4-(4-tert-Butylphenyl)benzoic Acid affects several biochemical pathways. It is metabolized to form benzoic acids in rat hepatocytes . These benzoic acids then lead to the accumulation of alkyl-benzoyl-CoA conjugates at high and steady levels . This accumulation could impair male reproduction by adversely affecting CoA-dependent processes required for spermatogenesis .

Pharmacokinetics

The pharmacokinetics of 4-(4-tert-Butylphenyl)benzoic Acid involve its absorption, distribution, metabolism, and excretion (ADME). It is known to be metabolized to form benzoic acids . .

Result of Action

The molecular and cellular effects of 4-(4-tert-Butylphenyl)benzoic Acid’s action include toxicity in the central nervous system, liver, kidneys, testes, epididymides, hemopoietic system, and the thymus . It also causes testes atrophy from seminiferous tubular degeneration and destruction of the germinative epithelium, resulting in disturbance of spermatogenesis including loss of late spermatids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-tert-Butylphenyl)benzoic Acid. For instance, its water solubility is very much dependent on pH . Additionally, it has been shown that environmental factors affect the function of soil microorganisms, thereby altering the composition, structure, and richness of soil microbial communities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(4-tert-Butylphenyl)benzoic Acid has several advantages and limitations when used in laboratory experiments. One of the major advantages of 4-(4-tert-Butylphenyl)benzoic Acid is its low cost and availability. Additionally, 4-(4-tert-Butylphenyl)benzoic Acid is relatively easy to synthesize, and it is a versatile reagent that can be used in a variety of reactions. However, 4-(4-tert-Butylphenyl)benzoic Acid is insoluble in water, which can make it difficult to use in certain experiments. Additionally, 4-(4-tert-Butylphenyl)benzoic Acid is a strong acid, which can make it difficult to handle in certain experiments.

Direcciones Futuras

There are several potential future directions for 4-(4-tert-Butylphenyl)benzoic Acid research. One potential direction is to further explore the biochemical and physiological effects of 4-(4-tert-Butylphenyl)benzoic Acid, as well as its potential therapeutic applications. Additionally, further research could be conducted on the synthesis of 4-(4-tert-Butylphenyl)benzoic Acid and other compounds derived from it. Additionally, further research could be conducted on the mechanism of action of 4-(4-tert-Butylphenyl)benzoic Acid, as well as its potential interactions with other molecules. Finally, further research could be conducted on the use of 4-(4-tert-Butylphenyl)benzoic Acid in the synthesis of polymers and other materials.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-(4-tert-Butylphenyl)benzoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of yeast sirtuin (Sir2p), an enzyme involved in the regulation of gene expression and cellular aging . The interaction between 4-(4-tert-Butylphenyl)benzoic Acid and Sir2p is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of 4-(4-tert-Butylphenyl)benzoic Acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of Sir2p by 4-(4-tert-Butylphenyl)benzoic Acid can lead to changes in the expression of genes involved in aging and stress responses . Additionally, this compound has been shown to affect cellular metabolism by altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 4-(4-tert-Butylphenyl)benzoic Acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of Sir2p, inhibiting its deacetylase activity . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes, including gene expression and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-tert-Butylphenyl)benzoic Acid change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-tert-Butylphenyl)benzoic Acid remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound can lead to sustained inhibition of Sir2p and other enzymes, resulting in prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of 4-(4-tert-Butylphenyl)benzoic Acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit Sir2p without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

4-(4-tert-Butylphenyl)benzoic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the inhibition of Sir2p by 4-(4-tert-Butylphenyl)benzoic Acid can affect the levels of NAD+, a critical cofactor in cellular metabolism . This interaction can lead to changes in the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 4-(4-tert-Butylphenyl)benzoic Acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 4-(4-tert-Butylphenyl)benzoic Acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with Sir2p, which is localized in the nucleus, suggests that 4-(4-tert-Butylphenyl)benzoic Acid may also accumulate in the nucleus to exert its effects on gene expression and cellular aging.

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIOPONJCVOCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337278 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5748-42-5 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-tert-Butylphenyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)